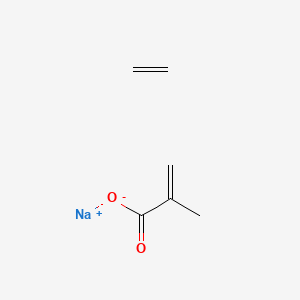

Sodium;ethene;2-methylprop-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium;ethene;2-methylprop-2-enoate is a copolymer that combines the properties of both 2-propenoic acid, 2-methyl- and ethene. This compound is commonly used in various industrial applications due to its unique chemical properties, such as its ability to form strong, flexible films and its resistance to various environmental factors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;ethene;2-methylprop-2-enoate typically involves a free radical polymerization process. This process includes the following steps:

Initiation: A free radical initiator, such as benzoyl peroxide, is used to start the polymerization reaction.

Propagation: The free radicals react with the monomers (2-propenoic acid, 2-methyl- and ethene) to form a growing polymer chain.

Termination: The reaction is terminated by combining two free radicals, resulting in the formation of the final polymer.

Industrial Production Methods

In industrial settings, the production of this copolymer is carried out in large-scale reactors under controlled conditions. The reaction temperature is typically maintained between 60-80°C, and the pressure is kept at a level that ensures the proper mixing of the monomers. The final product is then purified and dried to obtain the desired polymer .

Análisis De Reacciones Químicas

Types of Reactions

Sodium;ethene;2-methylprop-2-enoate can undergo various chemical reactions, including:

Oxidation: The polymer can be oxidized using strong oxidizing agents, such as potassium permanganate, to introduce functional groups like hydroxyl or carboxyl groups.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to modify the polymer’s properties.

Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups, such as halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an aqueous or alcoholic medium.

Substitution: Halogenating agents like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions include hydroxylated, carboxylated, and halogenated derivatives of the original polymer .

Aplicaciones Científicas De Investigación

Polymer Synthesis

Sodium;ethene;2-methylprop-2-enoate is widely utilized as a monomer in the synthesis of various polymers and copolymers. Its ability to undergo free radical polymerization makes it valuable for producing materials with tailored properties.

Key Characteristics:

- Reactivity: The compound readily polymerizes to form poly(sodium methacrylate) (PSM), which is hydrophilic and can absorb water.

- Applications: PSM is used in superabsorbent materials, coatings, and adhesives.

Biomedical Applications

In the biomedical field, sodium methacrylate is used for creating biocompatible materials. Its derivatives are employed in drug delivery systems and tissue engineering.

Key Characteristics:

- Biocompatibility: The compound can be modified to enhance its compatibility with biological tissues.

- Drug Delivery: It serves as a matrix for controlled release of therapeutic agents.

Surface Modification

This compound is effective in modifying the surface properties of various materials. Its reactive groups allow for functionalization, which can improve adhesion and compatibility with other substances.

Key Characteristics:

- Adhesives and Coatings: Used in formulations that require strong adhesion to substrates.

- Sensors: Its reactive nature allows it to be incorporated into sensor technologies for enhanced performance.

Industrial Applications

This compound finds extensive use in industrial applications such as coatings, adhesives, sealants, and as a viscosity modifier in various formulations.

Key Characteristics:

- Coatings: Provides excellent adhesion and durability.

- Sealants: Enhances the mechanical properties of sealant formulations.

Uniqueness of Sodium Methacrylate

This compound stands out due to its dual functionality as both a polymer precursor and a biocompatible material. Its sodium salt form enhances solubility in aqueous environments, making it particularly useful for applications requiring hydrophilicity.

Case Study 1: Hydrogels for Drug Delivery

Research has demonstrated the effectiveness of sodium methacrylate-based hydrogels in drug delivery systems. These hydrogels can be engineered to respond to environmental stimuli (e.g., pH changes) for controlled release of drugs. Such systems have shown promise in delivering anticancer drugs effectively while minimizing side effects.

Case Study 2: Polymer Blends for Packaging

Sodium methacrylate has been investigated as a compatibilizer in blends with biodegradable polymers like polylactic acid (PLA). The addition of sodium methacrylate improves the mechanical properties of these blends, making them suitable for sustainable packaging solutions that require both strength and biodegradability.

Mecanismo De Acción

The mechanism of action of Sodium;ethene;2-methylprop-2-enoate involves its ability to form strong intermolecular interactions with various substrates. The polymer chains can interact with other molecules through hydrogen bonding, van der Waals forces, and ionic interactions. These interactions contribute to the polymer’s adhesive properties and its ability to form stable films .

Comparación Con Compuestos Similares

Similar Compounds

2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate: This compound has similar properties but differs in its ester functional group, which affects its solubility and reactivity.

2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene, sodium salt: This polymer includes an aromatic ring, which enhances its thermal stability and mechanical strength.

Uniqueness

Sodium;ethene;2-methylprop-2-enoate is unique due to its combination of flexibility, chemical resistance, and film-forming ability. These properties make it suitable for a wide range of applications, from industrial coatings to biomedical devices .

Propiedades

Número CAS |

25608-26-8 |

|---|---|

Fórmula molecular |

C6H9NaO2 |

Peso molecular |

136.12 g/mol |

Nombre IUPAC |

sodium;ethene;2-methylprop-2-enoate |

InChI |

InChI=1S/C4H6O2.C2H4.Na/c1-3(2)4(5)6;1-2;/h1H2,2H3,(H,5,6);1-2H2;/q;;+1/p-1 |

Clave InChI |

MXNUCYGENRZCBO-UHFFFAOYSA-M |

SMILES |

CC(=C)C(=O)[O-].C=C.[Na+] |

SMILES canónico |

CC(=C)C(=O)[O-].C=C.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.